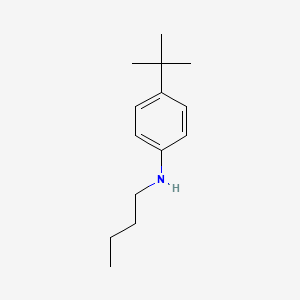
4-tert-Butyl-N-butylaniline
Cat. No. B8288520
M. Wt: 205.34 g/mol
InChI Key: XQZPGRALGAGJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09346795B2
Procedure details


Following a procedure analogous to that for the synthesis of Intermediate 137, 4-tert-butylaniline (400 mg, 2.68 mmol) and butyraldehyde (240 μL, 2.68 mmol) were converted to the title compound (500 mg, 84%). 1H NMR (CDCl3) δ 7.27-7.19 (m, 2H), 6.60 (d, J=8.8 Hz, 2H), 3.61 (br s, 1H), 3.13 (t, J=7.0 Hz, 2H), 1.68-1.53 (m, 2H), 1.50-1.40 (m, 2H), 1.32 (s, 9H), 0.99 (t, J=7.3 Hz, 3H); MS(ESI+) m/z 206.1 (M+H)+.
[Compound]
Name
Intermediate 137
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH:12](=O)[CH2:13][CH2:14][CH3:15]>>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([NH:9][CH2:12][CH2:13][CH2:14][CH3:15])=[CH:10][CH:11]=1)([CH3:4])([CH3:2])[CH3:3]
|
Inputs


Step One
[Compound]
|
Name
|
Intermediate 137
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
400 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
240 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(NCCCC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 500 mg | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
